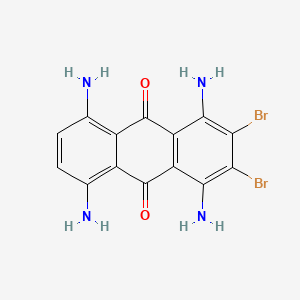
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- typically involves the bromination of 9,10-anthracenedione followed by the introduction of amino groups. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and bromine groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Chemistry
In chemistry, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical pathways and reactions.
Biology
In biological research, this compound can be used to study the effects of brominated and aminated anthraquinones on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and bromine groups.
1,4,5,8-Tetraamino-9,10-anthracenedione: Similar but without the bromine atoms.
2,7-Dibromo-9,10-anthracenedione: Similar but without the amino groups.
Uniqueness
The presence of both amino and bromine groups in 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- makes it unique among anthraquinone derivatives. This combination of functional groups allows for a wider range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
68214-42-6 |
|---|---|
Molecular Formula |
C14H10Br2N4O2 |
Molecular Weight |
426.06 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,3-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10Br2N4O2/c15-9-10(16)12(20)8-7(11(9)19)13(21)5-3(17)1-2-4(18)6(5)14(8)22/h1-2H,17-20H2 |
InChI Key |
UPFBCANRFNSDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


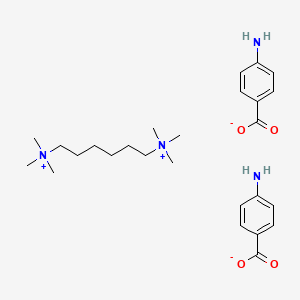
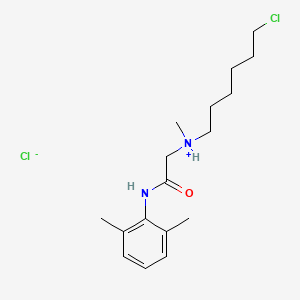



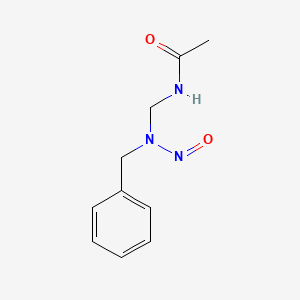


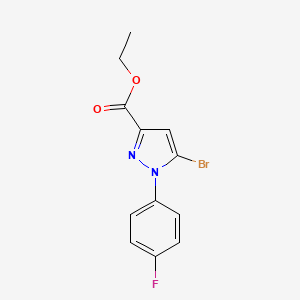

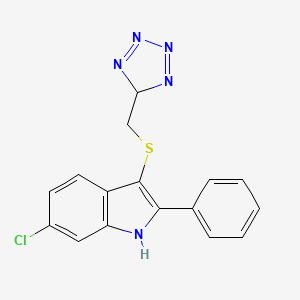
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
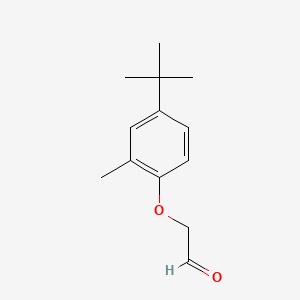
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
